3-Bromo-4-hydroxypyridin-2(1h)-one
CAS No.: 96245-97-5
Cat. No.: VC21408868
Molecular Formula: C5H4BrNO2
Molecular Weight: 189.99g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96245-97-5 |
|---|---|
| Molecular Formula | C5H4BrNO2 |
| Molecular Weight | 189.99g/mol |
| IUPAC Name | 3-bromo-4-hydroxy-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
| Standard InChI Key | AZYBXXIHALNBIX-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CNC(=C(C1=O)Br)O |
| SMILES | C1=CNC(=O)C(=C1O)Br |
| Canonical SMILES | C1=CNC(=C(C1=O)Br)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
3-Bromo-4-hydroxypyridin-2(1H)-one has a molecular formula of C5H4BrNO2 and a molecular weight of approximately 189.99 g/mol. The compound is registered with CAS number 96245-97-5 and MDL number MFCD11101040 . Its IUPAC name is 3-bromo-4-hydroxy-1H-pyridin-2-one, though it may also be referred to as 3-bromopyridine-2,4-diol in some contexts .
The structure features a pyridine ring with specific substitutions: a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a carbonyl oxygen at the 2-position. The nitrogen in the ring is in the 1-position, forming part of an amide functional group. This arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities.
Structural Identifiers
For reference and identification purposes, the compound has several important structural identifiers that can be used in chemical databases and literature searches:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C5H4BrNO2 |
| Molecular Weight | 189.99 g/mol |
| CAS Number | 96245-97-5 |
| IUPAC Name | 3-bromo-4-hydroxy-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
| Standard InChIKey | AZYBXXIHALNBIX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=C(C1=O)Br)O |
These identifiers are essential for accurately locating and referencing the compound in scientific literature and chemical databases.
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one typically involves the bromination of pyridine derivatives. A common method includes the bromination of 2,4-dihydroxypyridine (or 4-hydroxypyridin-2(1H)-one) using bromine or N-bromosuccinimide (NBS) in organic solvents such as acetonitrile or dichloromethane. The reaction conditions are usually mild, conducted at room temperature or slightly elevated temperatures to optimize yield and selectivity.
One common synthetic approach involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carefully controlled to ensure selective bromination at the 3-position of the pyridine ring. This selectivity is crucial for obtaining the desired product with minimal formation of side products or isomers.
Industrial Production
In industrial settings, the production of 3-Bromo-4-hydroxypyridin-2(1H)-one may employ more scalable and efficient methods. These could include:
-
Continuous flow reactors to maintain precise control over reaction conditions, thereby improving yield and purity
-
Automated systems for reagent addition and temperature control to enhance production efficiency
-
Optimized purification processes to ensure consistent product quality
The industrial production methods aim to maximize yield and purity while minimizing waste and energy consumption, in line with principles of green chemistry and sustainable manufacturing practices.
Chemical Reactions and Reactivity
Types of Reactions
Due to its functional groups, 3-Bromo-4-hydroxypyridin-2(1H)-one can participate in various chemical reactions. These include:
-
Oxidation Reactions: The hydroxyl group may be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction Reactions: The bromine atom can be replaced by a hydrogen atom through reduction reactions. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used for this purpose.
-
Nucleophilic Substitution: The bromine atom, being a good leaving group, can be substituted by various nucleophiles such as amines or thiols, leading to the formation of new derivatives with different properties and potential applications.
-
Coupling Reactions: The bromine functionality makes the compound suitable for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which can introduce diverse substituents at the 3-position.
Reaction Products
The reactions of 3-Bromo-4-hydroxypyridin-2(1H)-one can yield various products depending on the specific reaction conditions and reagents used:
| Reaction Type | Typical Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | 3-bromo-4-pyridone derivatives |
| Reduction | H2/Pd, LiAlH4 | 4-hydroxypyridin-2(1H)-one |
| Nucleophilic Substitution | NaN3, NaSR, RNH2 | 3-substituted-4-hydroxypyridin-2(1H)-one derivatives |
| Coupling Reactions | Boronic acids, alkenes, alkynes with catalysts | 3-aryl/alkenyl/alkynyl-4-hydroxypyridin-2(1H)-one derivatives |
These reactions expand the chemical space available from this starting material, increasing its value in medicinal chemistry and other fields.
Applications and Uses
Pharmaceutical Applications
3-Bromo-4-hydroxypyridin-2(1H)-one is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing more complex compounds with potential therapeutic applications. The compound's structure makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals. Its reactive functional groups allow for modifications that can lead to compounds with specific biological activities.
The versatility of this compound in pharmaceutical synthesis stems from:
-
The presence of a bromine atom that can serve as a site for coupling reactions or substitutions
-
The hydroxyl group that can be modified through various reactions
-
The pyridine ring system, which is found in many bioactive compounds
These features make 3-Bromo-4-hydroxypyridin-2(1H)-one an important starting material in drug discovery and development processes.
Research Applications
In scientific research, 3-Bromo-4-hydroxypyridin-2(1H)-one finds applications in various fields:
-
In chemical research, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
-
In biological research, it can be used to study enzyme interactions and inhibition
-
In medicinal chemistry, it functions as a precursor for the synthesis of drugs with potential antimicrobial or anticancer properties
The compound's structure allows it to interact with various biological targets, making it useful in drug discovery and development processes. Its ability to undergo various chemical modifications makes it a versatile starting material for drug design.
Industrial Applications
Beyond pharmaceutical and research applications, 3-Bromo-4-hydroxypyridin-2(1H)-one may have uses in other industrial sectors:
-
In the production of specialty chemicals and materials with specific functionalities
-
In skincare products, suggesting potential applications in dermatological formulations
-
As a reagent or catalyst in specific chemical processes
These diverse applications highlight the versatility and utility of this compound across different industries and scientific disciplines.
Biological Activity
Mechanism of Action
The biological activity of 3-Bromo-4-hydroxypyridin-2(1H)-one and its derivatives involves interactions with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, allowing the compound to bind to specific sites on target molecules. This binding can result in the inhibition or activation of the target, leading to various biological effects.
Research on similar pyridin-2(1H)-one derivatives has shown their potential as inhibitors of various enzymes. For instance, studies on 3-hydroxypyridin-2(1H)-one derivatives have demonstrated their ability to inhibit influenza A endonuclease, suggesting potential antiviral applications.
Structure-Activity Relationships
The biological activity of 3-Bromo-4-hydroxypyridin-2(1H)-one is influenced by its structural features:
-
The bromine atom at the 3-position enhances the compound's ability to interact with specific biological targets
-
The hydroxyl group at the 4-position can form hydrogen bonds with amino acid residues in target proteins
-
The carbonyl group at the 2-position can participate in hydrogen bonding or dipole-dipole interactions
Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological activities or specific targeting properties.
Analytical Techniques
Spectroscopic Analysis
Various analytical techniques can be employed to characterize 3-Bromo-4-hydroxypyridin-2(1H)-one and confirm its purity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon environments in the molecule, confirming its structure
-
Infrared (IR) spectroscopy: Identifies functional groups such as hydroxyl, carbonyl, and C-Br bonds
-
Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns specific to the compound
For related compounds, predicted collision cross-section data for various adducts has been reported, which can be useful for analytical purposes, particularly in mass spectrometry applications .
Chromatographic Methods
Chromatographic techniques are essential for purification and analysis of 3-Bromo-4-hydroxypyridin-2(1H)-one:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and separating it from related compounds or impurities
-
Thin-Layer Chromatography (TLC): Provides a quick method for monitoring reactions and assessing purity
-
Gas Chromatography (GC): May be applicable if the compound is sufficiently volatile or can be derivatized
These techniques ensure the quality and identity of the compound for research and industrial applications.
Comparison with Similar Compounds
Structural Analogs
3-Bromo-4-hydroxypyridin-2(1H)-one belongs to a family of pyridine derivatives with varying substitution patterns. Comparing it with structural analogs provides insights into the effects of different substituents on chemical and biological properties:
These structural differences influence the compounds' reactivity, biological activity, and potential applications in various fields.
Current Research and Future Directions
Recent Developments
Current research on 3-Bromo-4-hydroxypyridin-2(1H)-one and related compounds focuses on several areas:
-
Development of more efficient and environmentally friendly synthesis methods
-
Exploration of its potential as a building block for compounds with specific biological activities
-
Investigation of structure-activity relationships to guide the design of more effective derivatives
Research on pyridin-2(1H)-one derivatives has shown their potential as inhibitors of enzymes or viral endonucleases, suggesting promising directions for future studies.
Future Research Opportunities
Several promising research directions for 3-Bromo-4-hydroxypyridin-2(1H)-one include:
-
Further exploration of its potential in medicinal chemistry, particularly as a precursor for compounds with antimicrobial or anticancer properties
-
Investigation of its applications in materials science and the development of functional materials
-
Development of more selective and efficient methods for its functionalization
-
Detailed studies of its interactions with biological targets to better understand its mechanism of action
These research avenues could expand the utility and applications of this versatile compound in various scientific fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume